Acetylleucine
Overview
Description
N-acetyl-leucine is a leucine derivative and a N-acetyl-amino acid.
Used for treating vestibular-related imbalance and vertigo.
Mechanism of Action
Target of Action
N-Acetyl-DL-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of small-molecule drugs into cells . The compound is also being developed as a potential treatment for several neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and ataxia-telangiectasia .
Mode of Action
The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch in transporters allows N-Acetyl-DL-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . It is suggested that the compound’s acetylation converts leucine into a drug, revealing a way for the rational design of drugs to target anion transporters . The compound also appears to normalize membrane potential and neuronal excitability .
Pharmacokinetics
The pharmacokinetics of N-Acetyl-DL-leucine play a major role in its mechanism of action and efficacy as a drug . The compound’s acetylation enhances its pharmacokinetic properties, making it more effective . The enantiomers of n-acetyl-dl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
N-Acetyl-DL-leucine has been associated with positive symptomatic and neuroprotective effects . It has been shown to attenuate cell death and reduce the expression of neuroinflammatory markers . Moreover, it has been reported to improve symptoms, functioning, and quality of life for patients with Niemann-Pick disease type C .
Action Environment
The action, efficacy, and stability of N-Acetyl-DL-leucine can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the presence of other molecules that bind to the same transporters . Additionally, the compound’s effects can be influenced by the physiological pH, as N-acetylation removes a charge from the nitrogen at physiological pH, turning N-acetyl-L-leucine into an anion .
Biochemical Analysis
Biochemical Properties
N-Acetyl-DL-leucine interacts with various enzymes, proteins, and other biomolecules. The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .
Cellular Effects
N-Acetyl-DL-leucine has shown effects on various types of cells and cellular processes. For instance, it has been observed to normalize the membrane potential of abnormally hyperpolarized and/or depolarized vestibular neurons . In non-neuronal cells, such as Chinese hamster ovary cells or fibroblasts derived from patients with Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine also reversed disease-related cellular phenotypes .
Molecular Mechanism
The molecular mechanism of N-Acetyl-DL-leucine involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The current working hypothesis is that N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-DL-leucine have been observed over time. For instance, in a study on cerebellar ataxia, it was found that N-Acetyl-DL-leucine rapidly improved symptoms, functioning, and quality of life for pediatric and adult patients .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl-DL-leucine vary with different dosages. For example, in a study on Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine was associated with positive symptomatic and neuroprotective, disease-modifying effects .
Metabolic Pathways
N-Acetyl-DL-leucine is involved in various metabolic pathways. The current understanding is that N-Acetyl-DL-leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .
Transport and Distribution
N-Acetyl-DL-leucine is transported and distributed within cells and tissues through specific transporters. The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Subcellular Localization
It is known that the acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) , which could potentially influence its subcellular localization.
Properties
IUPAC Name |
2-acetamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859594 | |
Record name | N-Acetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-15-0, 1188-21-2 | |
Record name | Acetyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylleucine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetyl-DL-leucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Acetylleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | L-Leucine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Acetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-DL-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETYLLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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